8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a chemical compound that belongs to the class of benzoxepine derivatives. This compound is characterized by the presence of a fluorine atom at the 8-position of the benzoxepine ring, which imparts unique properties compared to its analogs. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability.
This compound can be synthesized from various precursors, primarily involving modifications of benzoxepine structures. It is classified under organic compounds and specifically falls within the category of heterocyclic compounds due to its cyclic structure containing oxygen and nitrogen atoms.
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride generally follows these steps:
These steps highlight a straightforward synthetic route that can be optimized for efficiency and yield.
The molecular formula for 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is . The structure includes:
The presence of these functional groups significantly influences the compound's chemical behavior and interactions with biological targets.
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can participate in several chemical reactions:
These reactions allow for further functionalization of the compound, making it versatile for synthetic applications.
The mechanism of action for 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom and amine group contribute to binding affinities that modulate biological activity. Research indicates potential roles in enzyme inhibition and receptor modulation .
8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride has several applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential impact across multiple scientific fields.
The benzoxepin ring system in this compound is a seven-membered oxygen-containing heterocycle fused to a benzene ring, providing a unique three-dimensional architecture that bridges the properties of smaller-ring heterocycles and larger polycyclic systems. This molecular framework exhibits several advantages for drug design:
Conformational Restriction & Spatial Positioning: The tetrahydrobenzoxepin structure constrains rotational freedom, allowing precise orientation of the amine pharmacophore within biological targets. The semi-rigid structure enhances binding selectivity compared to more flexible acyclic analogs. Molecular modeling indicates the fused ring system adopts a boat-like conformation, positioning the 5-amine group pseudo-axially relative to the fused ring system [3]. This spatial arrangement facilitates interactions with deep hydrophobic pockets in enzyme targets.
Enhanced Metabolic Stability: Saturation of the oxepine ring (2,3,4,5-tetrahydro configuration) improves metabolic stability over fully unsaturated benzoxepins by reducing cytochrome P450-mediated oxidation susceptibility. The scaffold maintains aromatic character in the benzene ring while offering aliphatic character in the heterocyclic ring, balancing target affinity and pharmacokinetic properties [5].
Synthetic Versatility: A landmark synthetic approach employs a thermally mediated Overman rearrangement followed by ring-closing metathesis (RCM) to construct the benzoxepin core. Critical modifications, such as substituting silica gel with neutral alumina during workup, significantly improved yields (from 15% to 63%) by minimizing decomposition of acid-sensitive intermediates [5]. Post-synthetic modifications include hydrogenation using diimide (generated in situ from p-toluenesulfonyl hydrazide), which avoids undesired reduction of other functional groups and achieves high yields (~81% for analogous compounds) [5].
Table 1: Structural Comparison of Benzoxepin Scaffolds
Scaffold Type | Ring Size | Saturation | Key Synthetic Approach | Relative Metabolic Stability |
---|---|---|---|---|
1-Benzoxepin | 7-membered | Unsaturated | Friedel-Crafts acylation | Low |
2,3-Dihydro-1-benzoxepin | 7-membered | Partial saturation | RCM | Moderate |
2,3,4,5-Tetrahydro-1-benzoxepin | 7-membered | Fully saturated | Overman-RCM sequence | High |
Benzodiazepine | 7-membered | Saturated | Condensation reactions | Variable |
The fluorine atom at the 8-position (or 9-position by alternative numbering) profoundly influences this compound's physicochemical and biological properties. Fluorination is a strategic modification that enhances drug-like characteristics through several mechanisms:
Electronic Effects & Binding Affinity: Fluorine's high electronegativity (3.98 Pauling scale) induces a strong electron-withdrawing effect on the aromatic ring, reducing the pKa of adjacent protons and modifying electron density distribution. This polarization enhances hydrogen-bond acceptor capability of nearby atoms and strengthens binding interactions with target proteins through dipole-dipole interactions and orthogonal multipolar contacts [3].
Metabolic Stabilization: The fluorine atom at the 8-position blocks oxidative metabolism (para to the oxygen bridge) by cytochrome P450 enzymes, significantly extending the compound's half-life in vivo. Comparative studies of chloro- versus fluoro-benzoxepins indicate the fluoro analog exhibits up to 3-fold greater metabolic stability in liver microsome assays due to the strength of the C-F bond (485 kJ/mol) versus C-Cl bond (339 kJ/mol) [5].
Membrane Permeability & Absorption: Fluorine substitution increases lipophilicity (measured as logP +0.4 versus non-fluorinated analogs), enhancing passive diffusion across biological membranes. Predicted Collision Cross Section (CCS) values for the [M+H]+ adduct (m/z 182.09757) show a CCS of 131.1 Ų, indicating a compact molecular conformation favorable for membrane penetration [3]. The reduced polar surface area compared to hydroxyl or chloro analogs facilitates blood-brain barrier penetration, making it suitable for CNS-targeting therapeutics.
Table 2: Halogen-Substituted Benzoxepin Comparative Analysis
Property | 8-Fluoro Derivative | 9-Chloro Derivative | Unsubstituted Analog |
---|---|---|---|
Molecular Weight (g/mol) | 197.21 (free base) | 213.66 (free base) | 179.22 |
Predicted [M+H]⁺ (m/z) | 182.09756 | 198.06803 | 180.10191 |
Aromatic Ring Electron Density | Reduced at C7 & C9 | Reduced at C8 & C10 | Uniform |
C-X Bond Energy (kJ/mol) | 485 | 339 | N/A |
Metabolic Stability (t½) | >120 min | ~45 min | ~20 min |
Predicted CCS [M+H]⁺ (Ų) | 131.1 | 138.7 | 129.8 |
The primary amine at the 5-position of the benzoxepin ring transforms this scaffold into a versatile pharmacophore with multiple pharmacological applications:
Multitarget Ligand Development: The protonatable amine (predicted pKa ~9.5) enables salt bridge formation with aspartate or glutamate residues in target proteins. European patent EP0074121A1 highlights structurally related 3-amino-1-benzoxepin-5(2H)-ones as precursors to compounds exhibiting gastric motility-enhancing effects through serotonergic pathways [5]. The electron-donating effect of the amine modulates the electron density of the entire fused ring system, potentially enabling dual-target engagement (e.g., simultaneous modulation of monoamine transporters and G-protein-coupled receptors).
Structural Diversity Generation: The primary amine serves as a synthetic handle for structural diversification through reductive amination, acylation, or urea formation. These modifications enable the optimization of target affinity and pharmacokinetic properties. For instance, acylation produces amide derivatives with enhanced blood-brain barrier penetration, while maintaining the core scaffold's conformational restraint [5].
Bioanalytical Applications: Collision cross-section predictions for various adducts enable precise identification in complex biological matrices using ion mobility-mass spectrometry. Key predicted CCS values include: [M+Na]+ at 137.1 Ų, [M-H]- at 135.7 Ų, and [M+NH4]+ at 149.4 Ų [3]. These computational references facilitate rapid characterization during in vitro ADME studies and metabolite identification.
Table 3: Pharmacological Applications of Amine-Functionalized Benzoxepins
Therapeutic Area | Molecular Targets | Biological Effects | Structural Advantage |
---|---|---|---|
Neuropharmacology | 5-HT receptors, MAO enzymes | Antidepressant, anxiolytic potential | Amine enables salt bridge formation |
Metabolic Disorders | PPAR isoforms, ACAT enzymes | Lipid metabolism modulation | Fluorine enhances target residence time |
Gastrointestinal Therapeutics | Serotonin receptors, motilin receptors | Gastric motility enhancement | Conformational restraint improves selectivity |
Inflammatory Conditions | COX-2, 5-LOX enzymes | Dual COX/LOX inhibition potential | Scaffold rigidity reduces off-target effects |
The integration of the benzoxepin core, strategic fluorine substitution, and primary amine functionality creates a versatile molecular architecture with significant promise in rational drug design. Future research directions include developing enantioselective syntheses to explore chiral pharmacology, computational target fishing to identify novel biological targets, and further structure-activity relationship studies to optimize selectivity across receptor families.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2